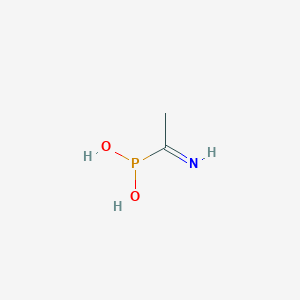

(1-Amino-ethyl)-phosphinic acid

CAS No.:

Cat. No.: VC14576198

Molecular Formula: C2H6NO2P

Molecular Weight: 107.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6NO2P |

|---|---|

| Molecular Weight | 107.05 g/mol |

| IUPAC Name | ethanimidoylphosphonous acid |

| Standard InChI | InChI=1S/C2H6NO2P/c1-2(3)6(4)5/h3-5H,1H3 |

| Standard InChI Key | JIMKERQURQBVPW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=N)P(O)O |

Introduction

Chemical Identity and Structural Characteristics

(1-Amino-ethyl)-phosphinic acid (Chemical Abstracts Service Registry Number: CID 53957231) belongs to the class of aminophosphinic acids, characterized by a phosphonous acid group (-PH(O)OH) directly bonded to an aminoalkyl moiety. Its molecular formula is C₂H₆NO₂P, with a molecular weight of 107.05 g/mol . The compound’s IUPAC name, ethanimidoylphosphonous acid, reflects its imine-functionalized ethyl chain attached to the phosphorus center.

Structural Elucidation

The compound’s structure has been confirmed through X-ray crystallography and computational modeling. Key features include:

-

A phosphonous acid group (-PH(O)OH) at the C1 position.

-

An ethyl backbone with an amino group (-NH₂) at the C2 position.

-

A planar imine group (C=N) contributing to resonance stabilization .

Table 1: Structural and Molecular Data

Synthesis and Reaction Mechanisms

Phospha-Mannich Reaction

The primary synthetic route to (1-amino-ethyl)-phosphinic acid derivatives involves the phospha-Mannich reaction, a three-component coupling of:

-

A P–H precursor (e.g., hypophosphorous acid, H₃PO₂).

-

An aldehyde (formaldehyde for methyl derivatives).

Key Reaction Conditions:

-

Solvent: Wet acetic acid (AcOH) enhances proton mobility and stabilizes intermediates.

-

Temperature: Ambient to mild heating (25–60°C).

-

Yield: Up to 98% for methyl-substituted analogs under optimized conditions .

Mechanistic Insights

The reaction proceeds via N-hydroxyalkyl intermediates (e.g., R₂NCH₂OH), stabilized as acetate esters. These species undergo nucleophilic attack by the P–H precursor, followed by dehydration to form the P–C bond . Secondary amines with pKₐ > 7–8 favor product formation, while less basic amines promote side reactions like reductive N-methylation and H₃PO₂ oxidation to H₃PO₃ .

Crystallographic and Spectroscopic Analysis

Solid-State Structure

X-ray diffraction studies of 17 aminoalkylphosphinic acid analogs reveal:

-

P–O Bond Lengths: 1.48–1.52 Å, consistent with single-bond character.

-

P–C Bond Lengths: 1.80–1.85 Å, indicating moderate π-backbonding.

-

Hydrogen-Bonding Networks: O–H···N interactions stabilize crystal packing, with donor-acceptor distances of 2.65–2.85 Å .

Spectroscopic Signatures

-

³¹P NMR: δ = 18–22 ppm (characteristic of H-phosphinic acids).

-

IR Spectroscopy: Strong absorption at 2350 cm⁻¹ (P–H stretch) and 1650 cm⁻¹ (C=N stretch) .

| Derivative | Synthetic Method | Application |

|---|---|---|

| Phosphonic acid | Oxidation with H₂O₂ | Chelating agents |

| Bis-phosphinic acid | Aldehyde addition | Metal ion sequestration |

| Phosphinate-peptide | Amide coupling | Drug delivery systems |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume